molecular formula C24H48N2O B11959938 1-Octadecylnipecotamide CAS No. 95804-79-8

1-Octadecylnipecotamide

Cat. No.: B11959938
CAS No.: 95804-79-8
M. Wt: 380.7 g/mol
InChI Key: LDWKQNZRXXFKDS-UHFFFAOYSA-N
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Description

1-Octadecylnipecotamide is a long-chain alkylamide derivative featuring a nipecotic acid (a piperidine-3-carboxylic acid) moiety bonded to an octadecyl (C18) chain. This structural combination confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

95804-79-8

Molecular Formula

C24H48N2O

Molecular Weight

380.7 g/mol

IUPAC Name

1-octadecylpiperidine-3-carboxamide

InChI

InChI=1S/C24H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-21-18-19-23(22-26)24(25)27/h23H,2-22H2,1H3,(H2,25,27)

InChI Key

LDWKQNZRXXFKDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCCC(C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylnipecotamide can be synthesized through the reaction of nipecotic acid with octadecylamine. The process typically involves the activation of the carboxylic acid group of nipecotic acid, followed by its reaction with octadecylamine to form the amide bond. Common reagents used for the activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecylnipecotamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The octadecyl chain or the nipecotamide moiety can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of surfactants or amphiphilic compounds.

    Biology: The compound may be explored for its interactions with biological membranes, given its long hydrophobic chain.

    Medicine: Research could investigate its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.

    Industry: It might find use in the formulation of specialty chemicals, such as lubricants or coatings, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which 1-Octadecylnipecotamide exerts its effects is not fully understood. its long hydrophobic chain suggests that it could interact with lipid membranes, potentially altering membrane fluidity or permeability. This interaction could influence various cellular processes, making it a candidate for further research in drug delivery or membrane biology.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : The amide group in this compound and its analogs (e.g., N-Octadecylformamide, Oleamide) enables hydrogen bonding, enhancing solubility in polar solvents compared to hydrocarbons like 1-Octadecene. However, the long alkyl chain reduces aqueous solubility across all compounds.
  • Molecular Weight Impact: this compound’s higher molecular weight (~380 vs.
  • Unsaturation Effects : Oleamide’s unsaturated chain (C18:1) lowers its melting point compared to saturated analogs, influencing its use in flexible polymer matrices .

Amides

  • N-Octadecylformamide : Primarily used in surfactants due to its amphiphilic structure. Its safety profile indicates moderate toxicity, requiring precautions against inhalation and skin contact .
  • Oleamide: A bioactive lipid with roles in sleep regulation and neurotransmission. Industrially, it serves as a slip agent in plastics.
  • This compound (inferred) : Hypothesized applications include drug delivery (via lipid bilayer integration) or enzyme inhibition (leveraging the nipecotamide group).

Alcohols and Amines

  • 1-Octadecanol: Widely used in emollients and lubricants. Its hydroxyl group enables esterification for derivative synthesis .
  • 1-Octadecanamine : Utilized in cationic surfactants for corrosion inhibition. The amine group allows for quaternization, enhancing antimicrobial properties .

Hydrocarbons

  • 1-Octadecene: A nonpolar alkene used in organic synthesis (e.g., polyethylene production) and laboratory research. Lacks functional groups, limiting reactivity .

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